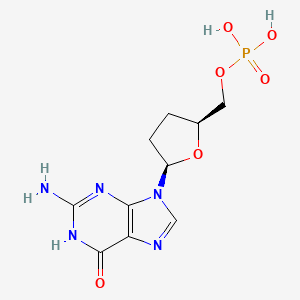

2',3'-Dideoxy-guanosine-5'-monophosphate

Descripción

Propiedades

IUPAC Name |

[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(21-6)3-20-22(17,18)19/h4-6H,1-3H2,(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMRBYKCQICSIT-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464206 | |

| Record name | 2′,3′-Dideoxy-5′-guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85956-71-4 | |

| Record name | 2′,3′-Dideoxy-5′-guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2',3'-Dideoxy-guanosine-5'-monophosphate (ddGMP) is a nucleotide analog that has garnered significant interest in the fields of biochemistry and pharmacology due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is a modified form of guanosine monophosphate (GMP) where the hydroxyl group at the 2' and 3' positions of the ribose sugar is absent. This modification imparts unique properties that influence its interaction with biological targets.

The primary mechanism of action for ddGMP involves its incorporation into nucleic acids, where it can disrupt normal replication and transcription processes. The absence of the 2' and 3' hydroxyl groups prevents the formation of phosphodiester bonds, leading to chain termination during DNA synthesis. This property is particularly valuable in antiviral therapies.

Key Mechanisms:

- Chain Termination : ddGMP acts as a chain terminator when incorporated by viral polymerases, inhibiting viral replication.

- Inhibition of Reverse Transcriptase : Studies have shown that ddGMP effectively inhibits reverse transcriptase (RT) activity, making it a candidate for HIV treatment .

- Antiviral Activity : The compound exhibits antiviral properties against various viruses, including HIV and Hepatitis C virus (HCV), by interfering with viral RNA synthesis .

Biological Activity in Cell Cultures

Research has demonstrated that ddGMP has significant biological effects in cell cultures. For instance:

- Cytotoxicity : ddGMP has been shown to induce cytotoxic effects in cancer cell lines through mechanisms involving apoptosis and necrosis.

- Cell Viability : Inhibition of cell viability was observed in studies where ddGMP was administered to various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of ddGMP in clinical settings:

- Antiviral Efficacy : A study evaluated the effects of ddGMP on HIV-infected patients, demonstrating reduced viral loads when administered alongside standard antiretroviral therapies. The results suggested enhanced efficacy due to the synergistic effects with other nucleoside analogs .

- HCV Treatment : In vitro studies indicated that ddGMP could inhibit HCV replication effectively, providing a basis for further clinical trials aimed at developing new HCV therapies .

Data Tables

The following tables summarize key findings related to the biological activity of ddGMP:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antiviral Activity | Inhibits HIV replication | |

| Inhibition of Polymerase | Disrupts viral RNA synthesis |

| Study Type | Findings | Implications |

|---|---|---|

| In vitro | Reduced cell viability in cancer lines | Potential anticancer therapy |

| Clinical Trials | Decreased viral load in HIV patients | Synergistic effects with existing treatments |

Aplicaciones Científicas De Investigación

Antiviral Applications

2.1 HIV Treatment

ddGMP has been studied for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV). It acts as a competitive inhibitor of reverse transcriptase, which is crucial for viral replication. A notable study demonstrated that ddGMP effectively reduced viral load in HIV-infected patients, showcasing its potential as a therapeutic agent in antiretroviral therapy .

2.2 Other Viral Infections

Beyond HIV, ddGMP exhibits activity against other RNA viruses. Its mechanism involves incorporation into viral RNA, leading to premature termination of RNA synthesis. This property makes it a candidate for treating various viral infections, including hepatitis C and influenza .

Antitumor Applications

3.1 Mechanism of Action

In cancer research, ddGMP is utilized due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells. It can be phosphorylated to its active triphosphate form (ddGTP), which inhibits DNA polymerases and RNA polymerases, thereby obstructing the proliferation of cancer cells .

3.2 Case Studies

Several clinical trials have investigated the efficacy of ddGMP in combination therapies for different cancers:

- Study on Leukemia: A trial assessed the combination of ddGMP with conventional chemotherapeutic agents in patients with acute myeloid leukemia (AML). Results indicated improved outcomes compared to standard treatment alone .

- Solid Tumors: Another study focused on solid tumors showed that ddGMP enhanced the cytotoxic effects of existing chemotherapeutics, leading to increased apoptosis in tumor cells .

Synthesis and Prodrug Development

4.1 Synthesis Techniques

The synthesis of ddGMP involves several chemical processes that enhance its bioavailability and therapeutic efficacy. Recent advancements include microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and increases yields .

4.2 Prodrug Strategies

Prodrugs of ddGMP have been developed to improve cellular uptake and conversion into active forms within target tissues. These strategies often involve modifying the phosphate group to enhance membrane permeability while maintaining pharmacological activity .

Comparative Data Table

The following table summarizes key studies highlighting the applications of ddGMP in antiviral and antitumor therapies:

Comparación Con Compuestos Similares

Comparative Data Table

Research Findings and Mechanistic Insights

- Chain Termination Efficiency: ddGMP derivatives terminate DNA synthesis 10–50× more effectively than arabinonucleotides but require phosphorylation for activation .

- Metabolic Stability : Thiophosphate and azido modifications enhance half-life but reduce polymerase compatibility .

- Therapeutic Potential: Molecular docking studies highlight ddGMP analogs (e.g., 3'-azido-ddGMP) as promising inhibitors of viral polymerases due to high binding affinity .

Métodos De Preparación

Direct Phosphorylation of 2',3'-Dideoxyguanosine

A classical approach to prepare 2',3'-dideoxy-guanosine-5'-monophosphate involves the chemical phosphorylation of the corresponding nucleoside, 2',3'-dideoxyguanosine. This typically requires selective phosphorylation at the 5' hydroxyl group, which is the only free hydroxyl in the dideoxy sugar ring.

- Phosphorylation reagents : Phosphorylation can be achieved using reagents such as phosphorus oxychloride (POCl3) in the presence of trialkyl phosphites or phosphoramidite chemistry under controlled conditions to yield the monophosphate ester at the 5' position.

- Protection strategies : Since the 2' and 3' positions lack hydroxyl groups, protection of other functional groups (e.g., exocyclic amines on guanine) may be necessary to prevent side reactions.

- Yields and purity : The phosphorylation step is critical and often yields moderate to low conversion rates; purification by chromatography is required to isolate the monophosphate product.

Prodrug and Phosphate Ester Derivative Synthesis

Advanced synthetic methods involve the creation of prodrug forms of nucleoside monophosphates to improve stability and cellular uptake.

- Carbonyloxymethyl phosphate diesters : Using Mitsunobu coupling or substitution reactions, bis(pivaloyloxymethyl) (bis-POM) phosphate esters can be synthesized from nucleosides, enhancing membrane permeability. For example, bis(POM)-phosphate derivatives have been prepared from 2',3'-dideoxyuridine and similar nucleosides, suggesting analogous methods for guanosine derivatives.

- Cyclic phosphate prodrugs : Synthesis of 3',5'-cyclic carbonyloxymethyl phosphates has been reported for nucleoside monophosphates, including guanosine analogs, by phosphorylation followed by cyclization and esterification with chloromethyl pivalate or chloromethyl isopropyl carbonate under basic conditions.

- Reaction schemes : These methods often involve initial phosphorylation with POCl3 and subsequent cyclization with dicyclohexylcarbodiimide (DCC) in pyridine, followed by coupling with appropriate alkylating agents.

Glycosylation and Base Modification Routes

Synthesis of 2',3'-dideoxy nucleosides themselves, which are precursors to the monophosphate, can be achieved through:

- Acid-catalyzed fusion reactions : Coupling purine bases such as 2-fluoro-6-benzyloxypurine with protected deoxyribose derivatives under acidic conditions, followed by deprotection and catalytic hydrogenation, yields dideoxy nucleosides.

- Transglycosylation reactions : Lewis acid-catalyzed transglycosylation between protected guanine derivatives and acetylated deoxyribose sugars facilitates the formation of dideoxyguanosine analogs.

- Phase transfer catalysis : Glycosylation of silylated guanine with protected sugar derivatives under phase transfer conditions followed by deprotection steps.

These synthetic nucleosides can then be phosphorylated chemically as described above.

Stability and Purification Considerations

- Stability : 2',3'-Dideoxy nucleoside monophosphates can be labile under acidic conditions but generally stable under neutral to basic pH.

- Purification : Techniques such as reverse-phase high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to separate and purify the monophosphate from side products and unreacted starting materials.

Summary Table of Preparation Methods

Q & A

Q. How is 2',3'-Dideoxy-guanosine-5'-monophosphate characterized for purity and structural confirmation in laboratory settings?

To confirm purity and structure, researchers typically employ:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% as per supplier specifications) and detects impurities .

- Nuclear Magnetic Resonance (NMR): Validates the absence of hydroxyl groups at the 2' and 3' positions, confirming the dideoxy modification.

- Mass Spectrometry (MS): Verifies molecular weight (e.g., 407.19 g/mol for the disodium salt) and fragmentation patterns .

Supplier certificates of analysis (CoA) often provide these data, but independent validation is recommended for critical studies.

Q. What storage conditions are recommended to maintain the stability of this compound?

- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis or degradation .

- Solubility: Aqueous solutions should be prepared fresh or aliquoted and frozen at -20°C for short-term use, as repeated freeze-thaw cycles may degrade the compound .

- Light Sensitivity: While not explicitly stated for this compound, similar nucleotides (e.g., dGMP) degrade under prolonged UV/visible light exposure; thus, storage in amber vials is advisable .

Q. What analytical techniques are suitable for quantifying this compound in enzymatic assays?

- UV Spectrophotometry: Measure absorbance at 254–260 nm (characteristic of guanine derivatives) with extinction coefficients calibrated using standard curves .

- Ion-Exchange Chromatography: Separates phosphorylated nucleotides based on charge differences (e.g., distinguishing monophosphate from triphosphate forms) .

- Enzymatic Coupling Assays: Use guanylate kinase to phosphorylate the compound to dGDP, coupled with NADH oxidation for kinetic monitoring .

Advanced Research Questions

Q. How can molecular interactions between this compound and amino acids (e.g., glycine) be probed in aqueous media?

- Raman Spectroscopy: Identifies hydrogen bonding and electrostatic interactions by analyzing shifts in phosphate backbone vibrations (e.g., PO₂⁻ symmetric stretching at ~780 cm⁻¹) .

- pH-Dependent Studies: Reveal protonation states of the phosphate group and glycine’s zwitterionic form, influencing binding affinity .

- Density Functional Theory (DFT): Models electronic interactions and predicts optimal binding geometries, validated against experimental spectral data .

Q. What experimental strategies resolve contradictions in substrate specificity data for enzymes utilizing this compound?

- X-ray Crystallography: Resolve enzyme-ligand structures (e.g., thymidylate synthase complexes) to identify steric or electronic compatibility issues .

- Competitive Inhibition Assays: Compare inhibition constants (Ki) with natural substrates (e.g., dGMP) to assess specificity deviations .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers of specificity .

Q. How does this compound influence DNA polymerase or reverse transcriptase activity?

- Chain Termination Assays: Incorporate the compound into primer extension reactions (e.g., using HIV-1 reverse transcriptase) and analyze truncated products via gel electrophoresis .

- Pre-Steady-State Kinetics: Measure kₚₒₗ (polymerization rate) and Kd (binding affinity) to evaluate efficiency compared to natural dNTPs .

- Molecular Dynamics Simulations: Predict structural clashes caused by the absence of 3'-OH, hindering phosphodiester bond formation .

Q. What methodologies assess the oxidative degradation pathways of this compound under experimental conditions?

- Laser Flash Photolysis: Monitor triplet-state interactions with reactive oxygen species (ROS) using transient absorption spectroscopy (e.g., ciprofloxacin-sensitized systems) .

- LC-MS/MS: Identify degradation products (e.g., 8-oxo-dGMP) and quantify oxidation rates under varying pH and light conditions .

- Electron Paramagnetic Resonance (EPR): Detect radical intermediates (e.g., guanine radical cations) generated during photodegradation .

Q. How is this compound utilized in studies of nucleotide-binding protein dynamics?

- Fluorescence Polarization: Track conformational changes in proteins (e.g., G-proteins) using fluorescently labeled analogs .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized proteins, revealing allosteric modulation effects .

- Non-Hydrolysable Analogs: Substitute with thiophosphate or methylene-bridged derivatives to trap intermediate states in crystallographic studies .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.